molecular formula C7H9BrN2O4S2 B594285 N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide CAS No. 1217273-00-1

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B594285
CAS No.: 1217273-00-1
M. Wt: 329.183
InChI Key: MPHZDOAVIGPKRL-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: The brominated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Methylsulfonylation: Finally, the compound is treated with methylsulfonyl chloride to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide or methylsulfonyl groups.

    Reduction Products: Reduced forms of the sulfonamide or methylsulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and pyridine moieties. The bromine atom can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.

    N-(5-iodopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O4S2/c1-15(11,12)10(16(2,13)14)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHZDOAVIGPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC(=CN=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745308
Record name N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217273-00-1
Record name N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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